molecular formula C₂₄H₃₄O₅ B132789 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate CAS No. 984-46-3

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

Cat. No. B132789
CAS RN: 984-46-3
M. Wt: 402.5 g/mol
InChI Key: BIIFPBLHBAQCTJ-NHYVCAMTSA-N
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Description

The compound 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate is a steroid derivative characterized by specific structural features. The X-ray structure analysis of a similar compound, 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, reveals that it crystallizes in a monoclinic space group and possesses a steroid skeleton with a distinct conformation influenced by an ester substituent at the 17α position .

Synthesis Analysis

The synthesis of steroid derivatives often involves complex procedures. For instance, the synthesis of 3β-acetoxy-17α-hydroperoxy-16α-methylpregn-5-en-20-one, a related compound, was achieved through a combined process that includes 1,4-addition of methylmagnesium bromide to a steroid precursor followed by autooxidation and subsequent reduction and hydrolysis steps to yield the final product . This demonstrates the multi-step nature of steroid synthesis, which is likely applicable to the synthesis of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate.

Molecular Structure Analysis

The molecular structure of steroid derivatives is crucial for their biological activity. The crystal and molecular structure of 6α-methyl-3,20-dioxo-5β-pregnan-17α-yl acetate, which shares a similar steroid backbone to the compound of interest, was determined to be isostructural with medroxyprogesterone acetate, indicating that these compounds may share similar physical and chemical properties .

Chemical Reactions Analysis

Steroid derivatives undergo various chemical reactions that modify their structure and function. The synthesis of methyl esters of 6-epimers of steroid derivatives, as seen in the case of 3-oxocholest-4-en-6-ylacetic acid and 3,20-dioxopregn-4-en-6-ylacetic acid, involves the transformation of epoxy precursors through reactions such as hydroxylation and esterification . These reactions are indicative of the types of chemical transformations that 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroid derivatives are influenced by their molecular structure. The monoclinic crystal structure and specific conformation of the A ring in the steroid skeleton, as reported for 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, suggest that these compounds have distinct physical properties such as solubility and melting point, which are important for their application and function . The chemical properties, such as reactivity and stability, are also determined by the molecular conformation and substituents present in the steroid framework.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Steroidal Azides : The addition of halogen azides to Δ6-steroids has been studied, showcasing the reactivity of similar steroidal structures with halogen azides to produce azido- and bromo-derivatives, highlighting the potential for further chemical transformations (Carlon & Draper, 1984).
  • Structural Elucidation : The X-ray structure determination of a closely related compound, 6-methyl-3,20-dioxo-4,6-pregnanediene-17α-yl acetate, has been reported, providing insights into the molecular conformation and geometry of such steroidal derivatives (Wawrzak et al., 1992).

Potential Biological Applications

  • Progesterone Derivatives and Androgen Receptors : A study investigated the inhibitory effect of progesterone derivatives, including structures similar to the compound , on 5α-reductase types 1 and 2 isozymes and their binding to the androgen receptor. This research underscores the significance of steroidal structures in modulating hormone-sensitive pathways, which could be relevant for understanding the biological activities of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate derivatives (Bratoeff et al., 2010).

Molecular Structure and Analysis

  • Crystal Structure Analysis : The detailed molecular structure of similar compounds provides a foundation for understanding the physical and chemical properties of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate. Such analyses are crucial for the design and synthesis of new derivatives with potential pharmaceutical applications (Scharfenberg-Pfeiffer et al., 1991).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.

Future Directions

The future directions for the use and study of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate are not specified in the search results. Given that this compound is available for research purposes , it may be subject to further studies to explore its potential applications in various fields such as medicinal chemistry or pharmacology.

properties

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFPBLHBAQCTJ-NHYVCAMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

CAS RN

984-46-3
Record name Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-hydroxy-6-methyl-, (6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=984-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-6-methyl-17-acetoxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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